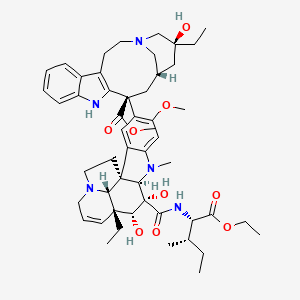
N-(2,6-dimethoxyphenyl)-2-(3-methyl-4-oxo-1-phthalazinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dimethoxyphenyl)-2-(3-methyl-4-oxo-1-phthalazinyl)acetamide is a member of phthalazines.
Wissenschaftliche Forschungsanwendungen
Anticancer and Antimicrobial Activity
- A study explored the synthesis of N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines, starting from phthalic anhydride, and evaluated their anticancer and antimicrobial activities. Some compounds in this series exhibited significant activity against the HCT 116 cancer cell line and demonstrated antimicrobial activities as well (Kumar et al., 2019).
Biological Screening and Fingerprint Applications
- Another research synthesized derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288), including sulfonamides and alkylated piperazine derivatives. These compounds were screened for antibacterial, antifungal, anthelmintic activity, and some showed significant biological activities. Additionally, these compounds have applications in latent fingerprint analysis on various surfaces (Khan et al., 2019).
Synthesis Applications
- A study described a high-yielding cyclisation of N-(4,4-diethoxybutyl)-2-(3,4-dimethoxyphenyl)acetamide to produce a compound that can be reduced to (±)-crispine A, indicating its potential in synthetic chemistry applications (King, 2007).
X-Ray Powder Diffraction in Pesticides
- Research on N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, related to the compound , was conducted for potential use in pesticides. These compounds were characterized using X-ray powder diffraction (Olszewska et al., 2011).
Learning and Memory Studies in Rats
- A study investigating the effects of N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide on learning and memory in rats found that this compound enhanced cognitive functions, suggesting its potential application in neurological research (Sakurai et al., 1989).
Biotransformation in Human Urine
- Research on the metabolites of N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide in human urine provides insights into its biotransformation, important for understanding its pharmacokinetics and potential therapeutic applications (Fujimaki et al., 1990).
Process Development for Pharmaceutical Synthesis
- A practical process for synthesizing N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide was described, showcasing its potential for large-scale production in the pharmaceutical industry (Guillaume et al., 2003).
Antitumor Activity and Molecular Docking
- A study on 3-benzyl-substituted-4(3H)-quinazolinones, related to the compound , demonstrated broad-spectrum antitumor activity, highlighting the potential of related compounds in cancer treatment (Al-Suwaidan et al., 2016).
Photoinitiator for Polymer Networks
- Research on 2-(9-Oxo-9H-thioxanthene-2-yloxy)-N-(3-silsesquioxanylpropyl) acetamide, similar to the compound , highlighted its use as a nano-photoinitiator for creating robust polymer networks, indicating its application in materials science (Batibay et al., 2020).
Eigenschaften
Produktname |
N-(2,6-dimethoxyphenyl)-2-(3-methyl-4-oxo-1-phthalazinyl)acetamide |
|---|---|
Molekularformel |
C19H19N3O4 |
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
N-(2,6-dimethoxyphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide |
InChI |
InChI=1S/C19H19N3O4/c1-22-19(24)13-8-5-4-7-12(13)14(21-22)11-17(23)20-18-15(25-2)9-6-10-16(18)26-3/h4-10H,11H2,1-3H3,(H,20,23) |
InChI-Schlüssel |
FZWRTZXNJDXKLV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=C(C=CC=C3OC)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3,6,8-Tetraazatricyclo[4.4.1.13,8]dodecane](/img/structure/B1195676.png)








![Methanaminium, N-(2-hydroxy-9H-benzo[a]phenoxazin-9-ylidene)-N-methyl-, chloride (1:1)](/img/structure/B1195689.png)


![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-chloro-2-methyl-3-pyrazolecarboxamide](/img/structure/B1195694.png)
![5-Amino-3-(2-methylphenyl)-4-oxo-1-thieno[3,4-d]pyridazinecarboxylic acid ethyl ester](/img/structure/B1195698.png)